molecular formula C13H19BrN2O3 B13935717 tert-Butyl (2-(4-bromopyridin-2-yl)-1-hydroxypropan-2-yl)carbamate

tert-Butyl (2-(4-bromopyridin-2-yl)-1-hydroxypropan-2-yl)carbamate

Cat. No.: B13935717
M. Wt: 331.21 g/mol
InChI Key: RWVHYSGFLBXINI-UHFFFAOYSA-N
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Description

1,1-Dimethylethyl N-[1-(4-bromo-2-pyridinyl)-2-hydroxy-1-methylethyl]carbamate is a chemical compound with the molecular formula C13H19BrN2O3. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a bromopyridine moiety and a carbamate group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dimethylethyl N-[1-(4-bromo-2-pyridinyl)-2-hydroxy-1-methylethyl]carbamate typically involves the reaction of 4-bromo-2-pyridine with tert-butyl carbamate under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethylethyl N-[1-(4-bromo-2-pyridinyl)-2-hydroxy-1-methylethyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,1-Dimethylethyl N-[1-(4-bromo-2-pyridinyl)-2-hydroxy-1-methylethyl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1-Dimethylethyl N-[1-(4-bromo-2-pyridinyl)-2-hydroxy-1-methylethyl]carbamate involves its interaction with specific molecular targets. The bromopyridine moiety can interact with enzymes or receptors, leading to modulation of their activity. The carbamate group may also play a role in the compound’s binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1-Dimethylethyl N-[1-(4-bromo-2-pyridinyl)-2-hydroxy-1-methylethyl]carbamate is unique due to the presence of both a hydroxyl group and a carbamate group, which can influence its reactivity and interactions with biological targets. This combination of functional groups can provide distinct chemical and biological properties compared to other similar compounds .

Properties

Molecular Formula

C13H19BrN2O3

Molecular Weight

331.21 g/mol

IUPAC Name

tert-butyl N-[2-(4-bromopyridin-2-yl)-1-hydroxypropan-2-yl]carbamate

InChI

InChI=1S/C13H19BrN2O3/c1-12(2,3)19-11(18)16-13(4,8-17)10-7-9(14)5-6-15-10/h5-7,17H,8H2,1-4H3,(H,16,18)

InChI Key

RWVHYSGFLBXINI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(CO)C1=NC=CC(=C1)Br

Origin of Product

United States

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